![molecular formula C12H6ClF3N4 B11833183 4-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11833183.png)
4-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine
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Overview
Description
4-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a pyrazolo[3,4-D]pyrimidine core, which is substituted with a chloro group at the 4-position and a trifluoromethylphenyl group at the 1-position. The unique structural features of this compound contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.
Cyclization to Form the Pyrimidine Ring: The pyrazole intermediate is then subjected to cyclization with a suitable reagent, such as a formamide derivative, to form the pyrazolo[3,4-D]pyrimidine core.
Introduction of Substituents: The chloro and trifluoromethylphenyl groups are introduced through nucleophilic substitution reactions using appropriate reagents like 4-chloroaniline and trifluoromethylbenzene.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or organometallic reagents (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Anticancer Properties
The pyrazolo[3,4-d]pyrimidine scaffold, which includes 4-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine, has been identified as a promising structure for developing inhibitors targeting the epidermal growth factor receptor (EGFR). Compounds derived from this scaffold have shown significant antiproliferative activity against various cancer cell lines.
Case Study: EGFR Inhibition
Research has demonstrated that derivatives of the pyrazolo[3,4-d]pyrimidine class exhibit potent activity against both wild-type and mutant forms of EGFR. For instance, one study reported that a derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) in vitro . This suggests a strong potential for these compounds in overcoming resistance to existing EGFR-targeted therapies.
Antiviral Activity
Another significant application of this compound is its potential as an antiviral agent. Research indicates that derivatives from this scaffold can inhibit viruses such as Zika virus.
Case Study: Zika Virus Inhibition
In a study focusing on antiviral properties, a compound based on the pyrazolo[3,4-d]pyrimidine structure demonstrated effective inhibition of Zika virus with an EC50 value of 5.1 µM . This highlights the versatility of this scaffold not only in oncology but also in virology.
Structure-Activity Relationship Studies
The exploration of structure-activity relationships (SAR) has been crucial in optimizing the biological activity of pyrazolo[3,4-d]pyrimidine derivatives. By modifying various substituents on the core structure, researchers have been able to enhance potency and selectivity against specific targets.
Key Findings
- Compounds with trifluoromethyl substitutions often exhibit improved pharmacological profiles.
- The introduction of different functional groups can lead to significant variations in inhibitory activities against kinases involved in cancer progression .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or block signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: This compound shares the trifluoromethylphenyl group but differs in its core structure.
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: Similar in having both chloro and trifluoromethyl groups but with an isocyanate functional group.
Uniqueness
4-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine is unique due to its pyrazolo[3,4-D]pyrimidine core, which imparts distinct electronic and steric properties. This uniqueness contributes to its specific biological activities and makes it a valuable scaffold in drug discovery and development.
Biological Activity
4-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine (CAS No. 1096951-17-5) is a compound within the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C12H6ClF3N4
- Molecular Weight : 298.65 g/mol
- CAS Number : 1096951-17-5
The compound features a chloro group and a trifluoromethyl group attached to a phenyl ring, contributing to its unique chemical reactivity and biological interactions.
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, compounds related to this scaffold have shown dual inhibition of EGFR and VGFR2, with IC50 values ranging from 0.3 to 24 µM. The most potent analogs effectively inhibited tumor growth in MCF-7 breast cancer models by inducing apoptosis and suppressing cell migration and cycle progression .
Antiparasitic and Antifungal Properties
The pyrazolo[3,4-d]pyrimidine derivatives have also been investigated for their antiparasitic and antifungal activities. Studies have documented their efficacy against various pathogens, suggesting a broad-spectrum potential in treating infections .
Anti-inflammatory Effects
The anti-inflammatory properties of related pyrimidine derivatives have been explored through COX-1/COX-2 inhibition assays. Some derivatives exhibited promising results in reducing inflammation in vivo, indicating potential applications in inflammatory diseases .
The mechanisms by which this compound exerts its biological effects include:
- Targeting Kinases : The compound may inhibit key kinases involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Activation of apoptotic pathways has been observed in cancer cell lines treated with pyrazolo[3,4-d]pyrimidine derivatives.
- Inhibition of Cell Migration : The compound's ability to suppress cell migration is crucial for preventing metastasis in cancer therapy.
Case Studies
- MCF-7 Breast Cancer Model : A study demonstrated that a related compound significantly reduced tumor size and induced apoptosis in MCF-7 cells. The mechanism involved the downregulation of anti-apoptotic proteins and activation of caspases .
- In Vivo Anti-inflammatory Study : In a formalin-induced paw edema model, pyrazolo[3,4-d]pyrimidine derivatives showed reduced swelling and inflammation compared to controls, indicating their potential as anti-inflammatory agents .
Data Tables
Biological Activity | IC50 (µM) | Mechanism |
---|---|---|
Dual EGFR/VGFR2 Inhibition | 0.3 - 24 | Kinase Inhibition |
Antiparasitic Activity | Varies | Targeting Pathogen Metabolism |
COX Inhibition | <0.0227 | Anti-inflammatory |
Properties
Molecular Formula |
C12H6ClF3N4 |
---|---|
Molecular Weight |
298.65 g/mol |
IUPAC Name |
4-chloro-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H6ClF3N4/c13-10-9-5-19-20(11(9)18-6-17-10)8-3-1-2-7(4-8)12(14,15)16/h1-6H |
InChI Key |
FKNSRLSACHAMFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C3=C(C=N2)C(=NC=N3)Cl)C(F)(F)F |
Origin of Product |
United States |
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